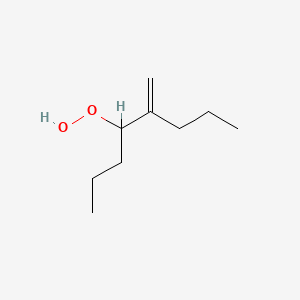
Tris(dimethylamino)silyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylamino)silyl trifluoromethanesulfonate is a chemical compound widely used in organic synthesis. It is known for its role as a source of fluoride ions, which are essential in the synthesis of fluorinated compounds. This compound is also utilized in various reactions, including hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(dimethylamino)silyl trifluoromethanesulfonate can be synthesized through the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tris(dimethylamino)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a source of fluoride ions, facilitating the substitution of other groups with fluorine.
Hydrosilylation: It participates in the addition of silicon-hydrogen bonds to unsaturated substrates.
Cyanomethylation: It is used in the addition of cyanomethyl groups to ketones.
Common Reagents and Conditions
Common reagents used with this compound include trifluoromethanesulfonic acid, ketones, and unsaturated substrates. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include fluorinated compounds, silicon-containing compounds, and cyanomethylated ketones .
Aplicaciones Científicas De Investigación
Tris(dimethylamino)silyl trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is employed in the synthesis of fluorinated biomolecules, which are important in various biological studies.
Medicine: It is used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Mecanismo De Acción
The mechanism of action of tris(dimethylamino)silyl trifluoromethanesulfonate involves the release of fluoride ions, which then participate in various chemical reactions. The compound acts as a source of highly reactive, soluble, anhydrous fluoride ions, which are essential for the fluorination of hydroxyl-containing compounds and the cleavage of silicon protecting groups .
Comparación Con Compuestos Similares
Similar Compounds
Tris(dimethylamino)sulfonium difluorotrimethylsilicate: Similar in structure and function, used as a source of fluoride ions in organic synthesis.
Tris(dimethylamino)sulfur trimethylsilyl difluoride: Another fluoride ion source with similar applications in organic synthesis.
Uniqueness
Tris(dimethylamino)silyl trifluoromethanesulfonate is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to act as a mild deprotecting reagent and its role in the synthesis of deoxyfluoro sugars further highlight its uniqueness .
Propiedades
Número CAS |
155166-32-8 |
|---|---|
Fórmula molecular |
C7H18F3N3O3SSi |
Peso molecular |
309.38 g/mol |
Nombre IUPAC |
tris(dimethylamino)silyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H18F3N3O3SSi/c1-11(2)18(12(3)4,13(5)6)16-17(14,15)7(8,9)10/h1-6H3 |
Clave InChI |
MFQCMXLQTLPJAD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](N(C)C)(N(C)C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
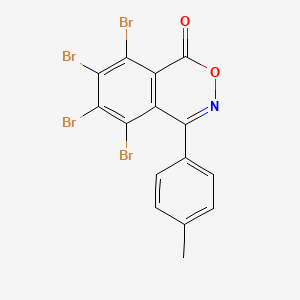
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
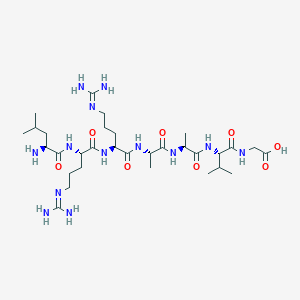
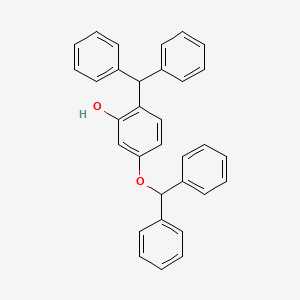
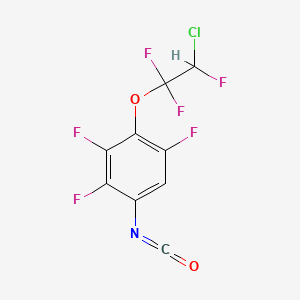
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
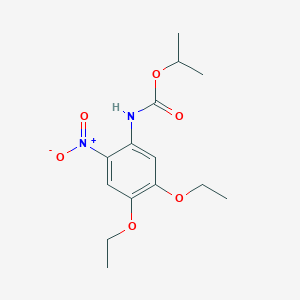
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
